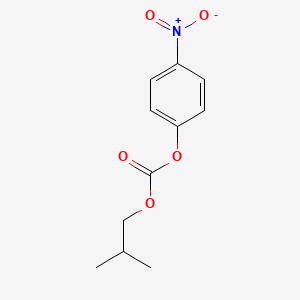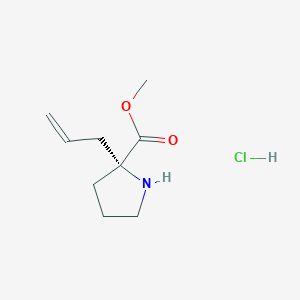
3-Chloro-2,4,5-trifluorobenzotrifluoride
Overview
Description
3-Chloro-2,4,5-trifluorobenzotrifluoride is a chemical compound with the molecular formula C7HClF6 and a molecular weight of 234.53 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three fluorine atoms and one chlorine atom attached to it . The exact spatial arrangement of these atoms could not be found in the available resources.Scientific Research Applications
Optical and Dielectric Properties in Polyimides : This compound has been studied for its effects on the optical and dielectric properties of polyimide thin films. The introduction of trifluoromethyl groups and ether groups into the polymer structure affects its color, thermal stability, and dielectric constants, making it suitable for various industrial applications (Jang et al., 2007).
Synthesis of Fluorinated Derivatives : It is used in the synthesis of new fluorinated compounds, which have potential applications in pharmaceuticals and materials science. These derivatives are prepared through reactions like fluorination and nucleophilic substitution, indicating the versatility of the compound in synthetic chemistry (Sipyagin et al., 2004).
Analysis of Spin-Spin Coupling Constants : Research on benzotrifluoride derivatives, including 3-Chloro-2,4,5-trifluorobenzotrifluoride, has provided insights into spin-spin coupling constants in NMR spectroscopy. These studies contribute to a deeper understanding of molecular structures and are useful in various scientific fields (Schaefer et al., 1983).
Continuous Flow Synthesis Applications : This compound is also pivotal in developing continuous flow synthesis methods for important intermediates like 2,4,5-trifluorobenzoic acid. These methods are valuable in the pharmaceutical industry for efficient and scalable drug production (Deng et al., 2015).
Crystallography and Material Properties : Studies on 3-Chloro-2,4,5-trifluorobenzoic acid, a derivative of the compound, have contributed to understanding crystal structures and material properties. These findings are essential for developing new materials and understanding molecular interactions (Quan & Sun, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-1,2,4-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-4-5(10)2(7(12,13)14)1-3(9)6(4)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDTHWCIDAUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)



![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)




![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)

